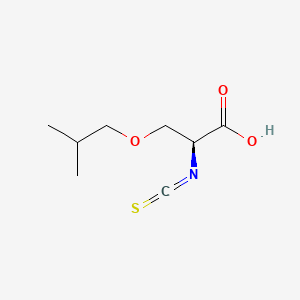
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid is a chiral compound with a unique structure that includes an isobutoxy group and an isothiocyanate group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isobutoxy-2-isothiocyanatopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-hydroxy-2-isobutoxypropanoic acid.
Isothiocyanation: The hydroxyl group is converted to an isothiocyanate group using reagents like thiophosgene or ammonium thiocyanate under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid can undergo various chemical reactions, including:
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The isothiocyanate group can be reduced to form amines or other derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas or other compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or thiols.
Substitution: Thioureas or other substituted derivatives.
Applications De Recherche Scientifique
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isothiocyanate derivatives have shown promise.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Isobutoxy-2-isothiocyanatopropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Isobutoxy-2-isocyanatopropanoic acid: Similar structure but with an isocyanate group instead of an isothiocyanate group.
(S)-3-Isobutoxy-2-thiocyanatopropanoic acid: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
Uniqueness
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid is unique due to the presence of both an isobutoxy group and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H13NO3S |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
(2S)-2-isothiocyanato-3-(2-methylpropoxy)propanoic acid |
InChI |
InChI=1S/C8H13NO3S/c1-6(2)3-12-4-7(8(10)11)9-5-13/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
NXLNILOBZWBTOX-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)COC[C@@H](C(=O)O)N=C=S |
SMILES canonique |
CC(C)COCC(C(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


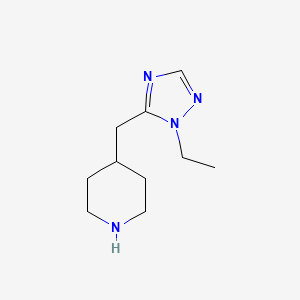
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
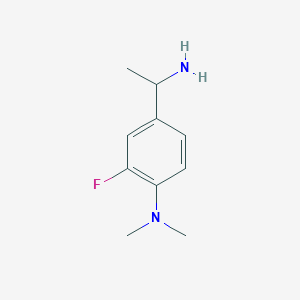
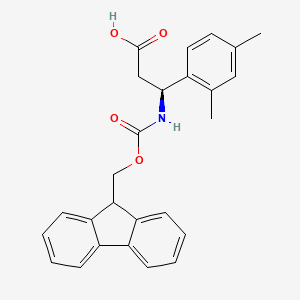
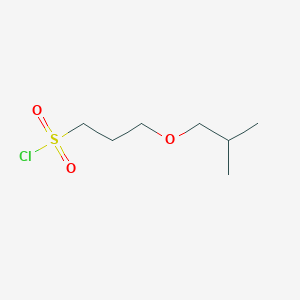


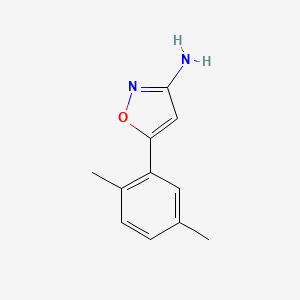

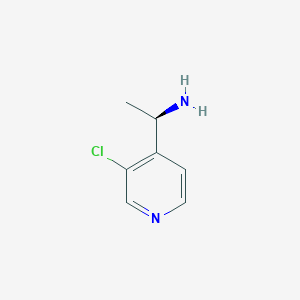
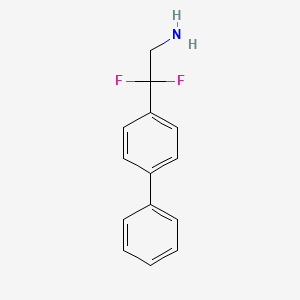


![1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13535651.png)
